molecular formula C7H3BrClFO2 B1362217 5-Bromo-4-chloro-2-fluorobenzoic acid CAS No. 289038-22-8

5-Bromo-4-chloro-2-fluorobenzoic acid

Cat. No.: B1362217
CAS No.: 289038-22-8
M. Wt: 253.45 g/mol
InChI Key: GJVIVXZNTOVQRG-UHFFFAOYSA-N
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Description

5-Bromo-4-chloro-2-fluorobenzoic acid is an organic compound with the molecular formula C7H3BrClFO2. It is a halogen-substituted benzoic acid, characterized by the presence of bromine, chlorine, and fluorine atoms on the benzene ring. This compound is used in various chemical synthesis processes and has applications in scientific research and industrial production.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-chloro-2-fluorobenzoic acid typically involves the halogenation of benzoic acid derivatives. One common method includes the sequential addition of halogenating agents to a benzoic acid precursor. For example, starting with 2-chlorobenzoic acid, bromination can be achieved using N-bromosuccinimide (NBS) in the presence of a catalyst such as sulfuric acid. The reaction is carried out at a controlled temperature to ensure selective halogenation at the desired positions on the benzene ring .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale halogenation processes using automated reactors. The reaction conditions are optimized for high yield and purity, with careful control of temperature, pressure, and reagent concentrations. The final product is typically purified through crystallization or recrystallization techniques to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-4-chloro-2-fluorobenzoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable solvent.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and aryl boronic acids.

Major Products Formed:

    Substitution Products: Various substituted benzoic acids.

    Oxidation Products: Benzoic acid derivatives with different oxidation states.

    Reduction Products: Reduced forms of the benzoic acid group.

    Coupling Products: Biaryl compounds.

Scientific Research Applications

5-Bromo-4-chloro-2-fluorobenzoic acid is used in a wide range of scientific research applications, including:

    Chemistry: As a building block in organic synthesis, it is used to create complex molecules and intermediates for further chemical reactions.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions due to its unique halogenated structure.

    Medicine: The compound is investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals

Comparison with Similar Compounds

  • 4-Bromo-2-fluorobenzoic acid
  • 5-Bromo-2-chlorobenzoic acid
  • 4-Chloro-2-fluorobenzoic acid
  • 2-Fluoro-4-chlorobenzoic acid

Comparison: 5-Bromo-4-chloro-2-fluorobenzoic acid is unique due to the presence of three different halogen atoms on the benzene ring, which imparts distinct chemical properties compared to similar compounds. The combination of bromine, chlorine, and fluorine allows for versatile reactivity and makes it a valuable intermediate in various chemical synthesis processes .

Properties

IUPAC Name

5-bromo-4-chloro-2-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClFO2/c8-4-1-3(7(11)12)6(10)2-5(4)9/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJVIVXZNTOVQRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)Cl)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30378320
Record name 5-bromo-4-chloro-2-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

289038-22-8
Record name 5-Bromo-4-chloro-2-fluorobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=289038-22-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-bromo-4-chloro-2-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-Bromo-4-chloro-2-fluoro-benzoic acid methyl ester (14.0 g, 52.4 mmol) was stirred vigorously in a mixture of THF (250 ml) and 1N NaOH (200 ml) for 16 hrs. The mixture was acidified to pH 3 with 6N HCl, concentrated partially to remove THF and then extracted with ethyl acetate. The organic phase was washed with water and brine and was dried over Na2SO4. The filtrate was concentrated to yield 5-bromo-4-chloro-2-fluoro-benzoic acid (13.3 g).
Quantity
14 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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